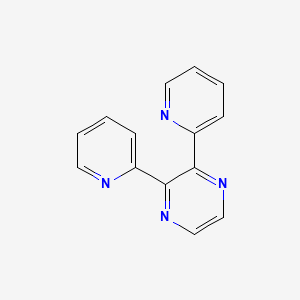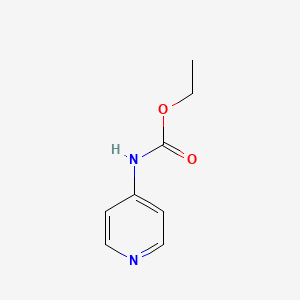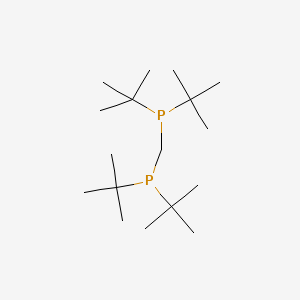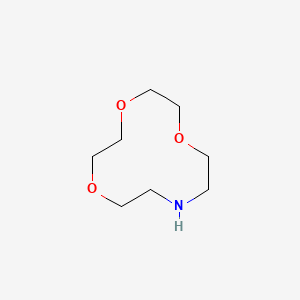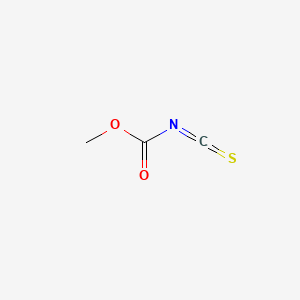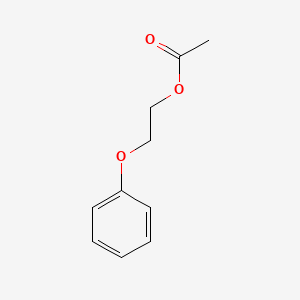
2-Phenoxyethyl acetate
Übersicht
Beschreibung
2-Phenoxyethyl acetate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Phenoxyethanol acetate and Acetic acid 2-phenoxyethyl ester . This compound is a valued natural volatile ester with a rose-like odor and is widely used to add scent or flavor to cosmetics, soaps, foods, and drinks .
Synthesis Analysis
The synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether), which is a key component of 2-Phenoxyethyl acetate, can be achieved via the reaction between phenol and ethylene carbonate. This process is catalyzed by Na-mordenite catalysts and serves as an alternative to the industrial process that uses ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis
The molecular structure of 2-Phenoxyethyl acetate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 180.2005 .Physical And Chemical Properties Analysis
2-Phenoxyethyl acetate is a colorless to slightly yellow oily liquid . It has a molecular weight of 180.2005 .Wissenschaftliche Forschungsanwendungen
Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are being studied for their potential therapeutic applications . This research is part of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
The methods of application or experimental procedures involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . The specific methods and technical details would depend on the particular derivative being studied and the desired therapeutic effect.
The outcomes of these studies could lead to the development of novel and safe tailored drugs by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . The specific results, including any quantitative data or statistical analyses, would depend on the specific studies conducted.
-
Perfume Fixative : In the field of perfumery, 2-Phenoxyethyl acetate is used as a fixative. A fixative in perfumery is a substance that slows down the evaporation of the more volatile components in a perfume composition, giving the perfume a longer-lasting effect.
-
Insect Repellent : It is also used as an insect repellent. The compound can deter insects, providing a protective barrier for crops or spaces that need to be kept free from insects.
-
Solvent : 2-Phenoxyethyl acetate can act as a solvent in various industrial applications. Solvents can dissolve, suspend, or extract other materials, usually without chemically changing either the solvents or the other materials.
-
Preservative : This compound is used as a preservative in pharmaceuticals, cosmetics, and lubricants. Preservatives prevent the growth of bacteria and fungi, which can spoil the product and potentially harm the user.
-
Anesthetic in Fish Aquaculture : In the field of fish aquaculture, 2-Phenoxyethyl acetate is used as an anesthetic. It helps to reduce stress and prevent injury during handling and transport of fish.
-
Cosmetics : It is commonly used as a globally-approved preservative in personal care formulations. It is chemically stable and easy to use in various types of formulations .
-
Solvent for Dyes, Inks, and Resins : 2-Phenoxyethyl acetate is used as a solvent in various industrial applications, particularly for dyes, inks, and resins. Solvents can dissolve, suspend, or extract other materials, usually without chemically changing either the solvents or the other materials.
-
Lubricant Preservative : This compound is used as a preservative in lubricants. Preservatives prevent the growth of bacteria and fungi, which can spoil the product and potentially harm the user.
-
Reagent in Organic Chemical Synthesis : 2-Phenoxyethyl acetate is used as a reagent in organic chemical synthesis. It can be used to manufacture other chemicals in various chemical reactions.
-
Attractant in Insecticides : It is used as an attractant in insecticides. The compound can attract insects, making the insecticides more effective.
-
Component in Hair Formulations : 2-Phenoxyethyl acetate is a component of a hair formulation that claims to be “preservative-free”. It is used for its preservative properties.
-
Manufacturing of 2-Hydroxyethanol : A refined version of a synthesis method is used to manufacture 2-hydroxyethanol, where 2-Phenoxyethyl acetate plays a crucial role.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenoxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKYDMBUMLWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863706 | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl acetate | |
CAS RN |
6192-44-5 | |
| Record name | Ethanol, 2-phenoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCC4DJI6TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


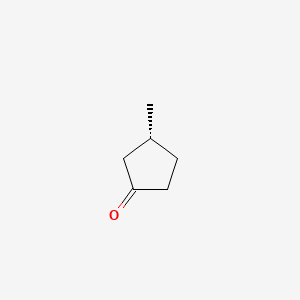

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
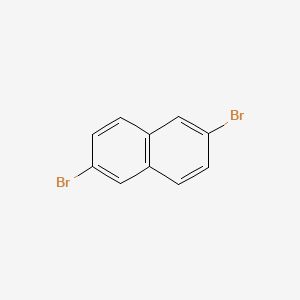
![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)
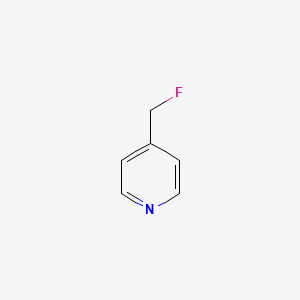
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
